2-(2-FURYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
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Overview
Description
2-(2-furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Antimicrobial Activity
- 2-(2-Furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. (Abu‐Hashem, 2018)
Biological Activities and Anticonvulsant Effects
- Quinazolinone derivatives have been synthesized and studied for a range of biological activities, including anticonvulsant, analgesic, antitumor, and antimicrobial effects. This highlights the compound's versatility in various therapeutic areas. (Aly et al., 2018)
Antitumor and Antifungal Applications
- Novel 4(3H)-quinazolinone derivatives with biologically active moieties have been developed, showing potential antitumor and antifungal activities. This demonstrates the compound's relevance in cancer research and antifungal therapy. (El-bayouki et al., 2011)
Anti-Influenza A Virus Properties
- Certain 2-pyridinyl-4(3H)-quinazolinone derivatives exhibit potent anti-influenza A virus activities. These findings suggest a potential role in developing antiviral drugs, particularly against influenza. (Liu et al., 2015)
Anti-malarial Potential
- Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-malarial activity. This indicates the compound's potential use in developing new anti-malarial drugs. (Bule et al., 2015)
Application in Cancer Research
- Research has shown that certain quinazolinone derivatives possess cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. (Joseph et al., 2010)
Anti-Tubercular Activity
- Novel 2-furanyl-3-substituted quinazolin-4-one derivatives exhibit promising anti-tubercular activity. This discovery could be significant in developing treatments for tuberculosis. (Kumarachari et al., 2023)
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2/c1-12-6-4-10-16(19-12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3 |
InChI Key |
PMPNGDLGOHXQIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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